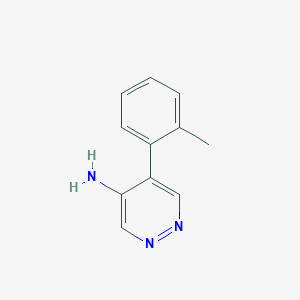

5-o-Tolyl-pyridazin-4-ylamine

Description

5-o-Tolyl-pyridazin-4-ylamine is a heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with an o-tolyl group (a methyl-substituted phenyl ring at the ortho position) and an amine group at the 4-position.

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

5-(2-methylphenyl)pyridazin-4-amine |

InChI |

InChI=1S/C11H11N3/c1-8-4-2-3-5-9(8)10-6-13-14-7-11(10)12/h2-7H,1H3,(H2,12,13) |

InChI Key |

JSJWGDCSDIHPMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=NC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

5-p-Tolylpyrimidin-2-ylamine ()

- Core Structure : Pyrimidine (two nitrogen atoms at positions 1 and 3) vs. pyridazine (two adjacent nitrogens at positions 1 and 2).

- Substituents : A para-methylphenyl (p-tolyl) group at position 5 and an amine at position 2.

- Pyrimidine cores are more electron-deficient than pyridazines, influencing binding affinity in biological targets .

5-Iodopyridin-3-ylamine ()

- Core Structure : Pyridine (one nitrogen) vs. pyridazine.

- Substituents : Iodo group at position 5 and amine at position 3.

- Impact : The iodine atom introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in o-tolyl. This alters redox behavior and cross-coupling reactivity (e.g., in Suzuki-Miyaura reactions) .

Heterocyclic Core Modifications

Pyrazolo[3,4-d]pyrimidin-4-yl Hydrazine Derivatives ()

- Core Structure : Fused pyrazole-pyrimidine systems (e.g., compound 3 in ).

- Functional Groups : Hydrazine moieties at position 4.

- Impact : The fused ring system increases rigidity and planarity, improving intercalation with DNA or proteins. However, the hydrazine group may introduce instability under acidic conditions compared to the amine in 5-o-Tolyl-pyridazin-4-ylamine .

Data Table: Comparative Properties of Selected Compounds

Research Findings and Implications

- Reactivity : The ortho-substitution in 5-o-Tolyl-pyridazin-4-ylamine may limit its participation in sterically demanding reactions compared to para-substituted analogs like 5-p-Tolylpyrimidin-2-ylamine .

- Biological Activity : Pyridazine amines often exhibit stronger kinase inhibition than pyrimidines due to nitrogen positioning, though this remains untested for 5-o-Tolyl-pyridazin-4-ylamine .

- Synthetic Challenges : Isomerization observed in pyrazolo-pyrimidine systems () is less relevant here, but regioselective synthesis of o-tolyl derivatives requires precise control to avoid byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.